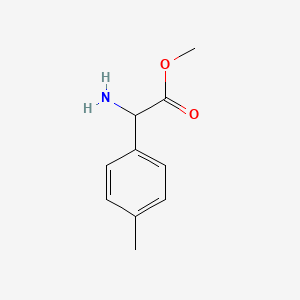

Methyl 2-amino-2-(4-methylphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-2-(4-methylphenyl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylalanine and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an amino group and a methyl ester group attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate typically involves the reaction of 4-methylbenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-(4-methylphenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential role in enzyme inhibition.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-2-(4-methylphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylalanine: A naturally occurring amino acid with a similar structure.

Methyl 2-amino-2-phenylacetate: A compound with a similar ester and amino group but without the methyl substitution on the phenyl ring.

Uniqueness

Methyl 2-amino-2-(4-methylphenyl)acetate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This structural feature can enhance its potential as a pharmaceutical intermediate and its utility in organic synthesis.

Biologische Aktivität

Methyl 2-amino-2-(4-methylphenyl)acetate, known for its potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 4357196

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl acetate with an amine source. The method may vary based on specific experimental conditions and desired yields.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating a potent inhibitory effect on cell growth while exhibiting a significantly lower effect on non-cancerous MCF10A cells . This suggests a favorable selectivity index for targeting cancerous cells.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes related to cancer progression and inflammation. Notably, it exhibited significant inhibition against COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of this compound. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against COX enzymes |

| Alkyl substitutions | Enhanced selectivity for cancer cells |

These findings suggest that optimizing substituents can lead to more effective derivatives with improved pharmacological profiles.

Case Studies

- In Vivo Efficacy : In a mouse model of metastatic breast cancer, administration of this compound resulted in a significant reduction in tumor growth and metastasis compared to control groups. The treatment led to a marked increase in caspase activity, indicating apoptosis induction in tumor cells .

- Toxicity Profile : Toxicological assessments indicated that the compound exhibited low toxicity towards normal liver cells, suggesting a favorable safety margin for therapeutic use . This is crucial for developing drugs that can be safely administered without significant side effects.

Eigenschaften

IUPAC Name |

methyl 2-amino-2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUUENJNFACTSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.